tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and carboxylate functional groups makes it a versatile intermediate for various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used in synthetic drugs such as zaleplon, indiplon, dorsomorphin, and other protein receptor inhibitors of bone’s morphogenetic .
Mode of Action
It is synthesized via a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . The resulting product interacts with its targets to exert its effects.
Biochemical Pathways
Similar compounds have been reported to inhibit calcium channels in the body , suggesting that this compound may also interact with calcium-dependent pathways.
Result of Action
Similar compounds have been applied to treat anemia, musculoskeletal disorders, blocked arteries, etc . They also possess anti-tumor, anti-inflammatory, anti-diabetes, and anti-fever properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, producing the desired compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of readily available starting materials suggest that it can be scaled up for industrial synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile: Similar structure but with a pyrimidine ring.
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate: Contains an additional carboxylate group.
Uniqueness
tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMFONHYVULEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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